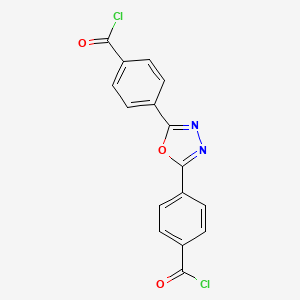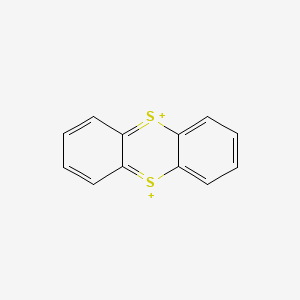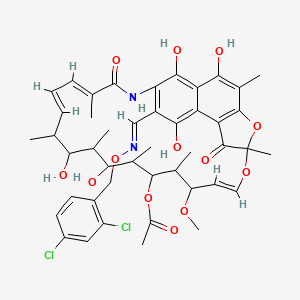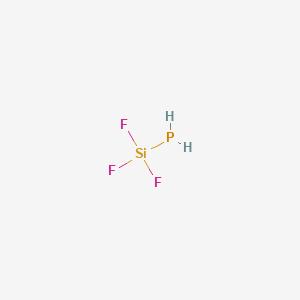
Phosphine, (trifluorosilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of phosphine, (trifluorosilyl)-, typically involves the reaction of phosphorus compounds with silicon-containing reagents. One common method is the reaction of phosphorus trichloride with trifluorosilane in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
Phosphine, (trifluorosilyl)-, undergoes various chemical reactions, including substitution and addition reactions. It can react with halogenated compounds to form new phosphine derivatives. For example, the reaction with dibromo metal phosphine complexes of platinum, palladium, and nickel yields trifluorosilyl substituted dialkyl compounds . Common reagents used in these reactions include halogenated phosphines and organometallic reagents . The major products formed from these reactions are typically new phosphine derivatives with modified chemical properties.
Applications De Recherche Scientifique
Phosphine, (trifluorosilyl)-, has several applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with transition metals. Additionally, phosphine, (trifluorosilyl)-, is used in the synthesis of new materials with unique properties, such as luminescent copper complexes . Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials for industrial applications .
Mécanisme D'action
The mechanism of action of phosphine, (trifluorosilyl)-, involves its ability to act as a ligand and form complexes with transition metals. The trifluorosilyl groups enhance the stability and reactivity of these complexes, allowing them to participate in various catalytic reactions. The molecular targets of these complexes include substrates in catalytic processes, where the phosphine ligand facilitates the activation and transformation of the substrates .
Comparaison Avec Des Composés Similaires
Phosphine, (trifluorosilyl)-, can be compared to other similar compounds such as tris(trifluorosilyl)phosphine. Both compounds contain trifluorosilyl groups attached to a phosphorus atom, but they differ in the number of trifluorosilyl groups present. Tris(trifluorosilyl)phosphine has three trifluorosilyl groups, while phosphine, (trifluorosilyl)-, has only one . This difference in structure can lead to variations in their chemical properties and reactivity. Other similar compounds include various halogenated phosphines and organophosphorus compounds that contain silicon atoms .
Propriétés
Numéro CAS |
51518-19-5 |
|---|---|
Formule moléculaire |
F3H2PSi |
Poids moléculaire |
118.070 g/mol |
Nom IUPAC |
trifluorosilylphosphane |
InChI |
InChI=1S/F3H2PSi/c1-5(2,3)4/h4H2 |
Clé InChI |
FAWNICYQANOFEK-UHFFFAOYSA-N |
SMILES canonique |
F[Si](F)(F)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



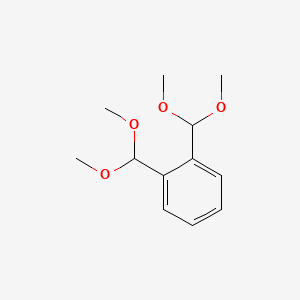
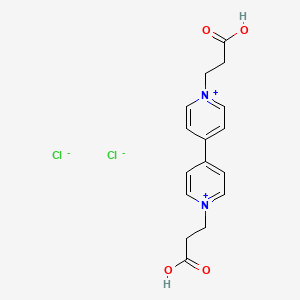
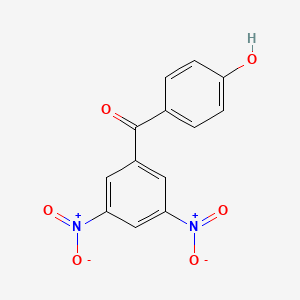

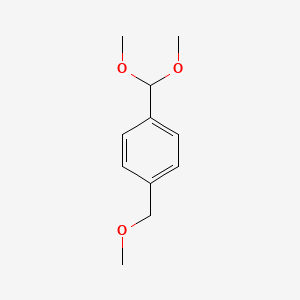
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
